molecular formula C21H11ClF6N2O3 B033157 Flufenoxuron CAS No. 101463-69-8

Flufenoxuron

Cat. No.: B033157
CAS No.: 101463-69-8
M. Wt: 488.8 g/mol
InChI Key: RYLHNOVXKPXDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flufenoxuron is an insecticide that belongs to the benzoylurea chitin synthesis inhibitor group . It is a white crystalline powder and is insoluble in water .


Molecular Structure Analysis

The molecular formula of this compound is C21H11ClF6N2O3 . It has a molar mass of 488.77 g/mol .


Chemical Reactions Analysis

This compound is part of a class of compounds known as chitin synthesis inhibitors . It has been shown to have significant effects on the mortality of larvae when used in different concentrations .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It is insoluble in water , not flammable, and not an oxidizer .

Scientific Research Applications

  • Insect Growth and Development

    Flufenoxuron reduces chitin incorporation in insect cuticle, similar to diflubenzuron, thus affecting insect development (Lee, Clarke, Jenner, & Williamson, 1990). It impacts the biological aspects of insects like the cotton leaf worm, leading to increased larval and pupal durations but decreased pupation, adult emergency, fecundity, and fertility of eggs, causing larval mortality and morphogenic abnormalities (Reda, Elbarky, El-Aziz, Awad, & El-Halim, 2010).

  • Toxicity in Mammals and Humans

    this compound has been found to inhibit cell proliferation and alter gene expression in mouse testis cells, potentially harming male reproduction and fertility in early pregnancy stages (Ham, Lim, & Song, 2021). Human poisoning cases involving this compound-containing insecticides indicate that it may inhibit the oxygen utilization mechanism at the cellular level, potentially causing toxic effects (Jeong, Yeom, Ryu, Han, Cho, & Kim, 2010).

  • Insect Control Efficacy

    Studies have demonstrated the effectiveness of this compound in controlling various insect species, such as the armyworm and the black cutworm (Fisk, Cooper, & Wright, 1993; Amein & Mohammad, 2022). It is also effective against immature stages of the twospotted spider mite and non-toxic to adults (Ahn, Kwon, Yoo, & Byun, 1993).

  • Impact on Embryogenesis

    Research has shown that this compound can affect embryonic development, leading to malformed eyes and pathological characteristics in zebrafish embryos (Park, Lee, Park, Song, & Lim, 2019).

  • Effects on Endocrine Systems

    Exposure to this compound affects the thyroid endocrine system of lizards, with severity depending on the developmental stage of the lizard (Chang, Li, Guo, Xu, Wang, Li, & Wang, 2017).

Mechanism of Action

Target of Action

Flufenoxuron is an insecticide that belongs to the benzoylurea chitin synthesis inhibitor group . Its primary target is the chitin synthesis pathway in insects and mites . Chitin is a crucial component of the exoskeleton of insects and mites, and its synthesis is vital for their growth and development .

Mode of Action

This compound acts as an insect growth regulator by inhibiting chitin synthesis . It disrupts the normal growth and development of insects and mites by preventing the formation of chitin in their bodies . This leads to abnormalities in the formation of the exoskeleton during the molting process, ultimately causing the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin synthase, this compound prevents the formation of chitin, a key component of the exoskeleton of insects and mites . This disruption in the chitin synthesis pathway leads to downstream effects such as abnormal exoskeleton formation and impaired growth and development .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and is non-volatile . It is moderately persistent in soils but degrades quickly in aquatic systems in the presence of sunlight .

Result of Action

The result of this compound’s action is the death of the targeted insects and mites . By inhibiting chitin synthesis, this compound disrupts the normal growth and development of these organisms, leading to abnormalities in exoskeleton formation and ultimately causing their death .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soils but will degrade quickly in aquatic systems in the presence of sunlight . Therefore, the effectiveness of this compound can vary depending on the specific environmental conditions where it is used.

Biochemical Analysis

Biochemical Properties

Flufenoxuron exerts its effects by inhibiting chitin synthesis Chitin is a crucial component of the exoskeleton of insects, and its inhibition leads to the death of the insect

Cellular Effects

This compound has been shown to have significant effects on the embryonic development of non-target organisms like hen’s eggs . It induced some blood parameters perturbations, especially at higher concentrations . It also caused a decrease in blood serum proteins, an increase in triglycerides, a decrease in cholesterol, and a decrease in Alanine amino transferase (GPT) .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of chitin synthesis This inhibition disrupts the normal development and molting process of insects, leading to their death

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function . It was found to reduce the main metabolites content in the larval whole-body tissue homogenate of the house fly, Musca domestica .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 10µg/egg, embryonic development was normal but lagged behind that of the control group. At a higher dose of 100µg/egg, it induced teratogenic effects, such as neural tube defects and anophthalmia .

Metabolic Pathways

This compound is metabolized by cleavage of the bond adjacent to the 2,6-difluorobenzoyl moiety, followed by oxidation or hydroxylation . The major metabolite identified in rats was 2,6-difluorobenzoic acid .

Transport and Distribution

After oral administration to rats, absorbed this compound was widely distributed throughout the body, with the highest levels in fat and bone marrow . It was excreted in the milk of lactating rats and shown to accumulate in body fat .

Properties

IUPAC Name

N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHNOVXKPXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041978
Record name Flufenoxuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C), Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6, In water, 3.8 ug/L (deionized water), In water, 4.0X10-6 g/L at 25 °C, In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C)
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Relative density = 1.57 g/mL
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Flufenoxuron is a benzoylurea type acaricide/insecticide which inhibits chitin biosynthesis (MOA Group 15) in nymphal mites and caterpillars.
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, White crystalline solid

CAS No.

101463-69-8
Record name Flufenoxuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101463-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flufenoxuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101463698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenoxuron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flufenoxuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(2-cloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzolyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzamide, N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUFENOXURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD068OSS0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

169-172 °C (decomposes)
Record name Flufenoxuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flufenoxuron
Reactant of Route 2
Flufenoxuron
Reactant of Route 3
Reactant of Route 3
Flufenoxuron
Reactant of Route 4
Reactant of Route 4
Flufenoxuron
Reactant of Route 5
Reactant of Route 5
Flufenoxuron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Flufenoxuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.